Cas no 874288-02-5 (4-(4-Chlorophenylcarbamoyl)phenylboronic acid)
4-(4-Chlorophenylcarbamoyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid
- 4-(4-Chlorophenylcarbamoyl)phenylboronic acid
- 4-(4-Chlorophenylcarbamoyl)benzeneboronic acid
- [4-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid
- Boronic acid,B-[4-[[(4-chlorophenyl)amino]carbonyl]phenyl]-
- AMTB328
- OR3497
- B-[4-[[(4-Chlorophenyl)amino]carbonyl]phenyl]boronic acid (ACI)
- Boronic acid, [4-[[(4-chlorophenyl)amino]carbonyl]phenyl]- (9CI)
- {4-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid
- H11692
- (4-((4-Chlorophenyl)carbamoyl)phenyl)boronicacid
- SCHEMBL2560174
- 4-[(4-chlorophenyl)carbamoyl]phenylboronic acid
- 874288-02-5
- DTXSID50657083
- MFCD09027203
- SY101541
- NCGC00249498-01
- CS-0176193
- 4-[(4-Chlorophenyl)carbamoyl]benzeneboronic acid
- PS-9599
- AKOS015850332
-
- MDL: MFCD09027203
- Inchi: 1S/C13H11BClNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17)
- InChI Key: KQGSKPWDDNXYNQ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(B(O)O)=CC=1)NC1C=CC(Cl)=CC=1
Computed Properties
- Exact Mass: 275.05200
- Monoisotopic Mass: 275.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 69.6A^2
Experimental Properties
- Density: 1.383
- Melting Point: 248-250°C
- Refractive Index: 1.634
- PSA: 69.56000
- LogP: 1.34510
4-(4-Chlorophenylcarbamoyl)phenylboronic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
4-(4-Chlorophenylcarbamoyl)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-(4-Chlorophenylcarbamoyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019063995-10g |
4-(4-Chlorophenylcarbamoyl)phenylboronic acid |
874288-02-5 | 97% | 10g |
$259.83 | 2023-08-31 | |
| Alichem | A019063995-25g |
4-(4-Chlorophenylcarbamoyl)phenylboronic acid |
874288-02-5 | 97% | 25g |
$541.82 | 2023-08-31 | |
| TRC | C428008-100mg |
4-(4-Chlorophenylcarbamoyl)phenylboronic acid |
874288-02-5 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C428008-250mg |
4-(4-Chlorophenylcarbamoyl)phenylboronic acid |
874288-02-5 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C428008-500mg |
4-(4-Chlorophenylcarbamoyl)phenylboronic acid |
874288-02-5 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | C428008-1g |
4-(4-Chlorophenylcarbamoyl)phenylboronic acid |
874288-02-5 | 1g |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UX976-1g |
4-(4-Chlorophenylcarbamoyl)phenylboronic acid |
874288-02-5 | 97+% | 1g |
657.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UX976-200mg |
4-(4-Chlorophenylcarbamoyl)phenylboronic acid |
874288-02-5 | 97+% | 200mg |
187.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UX976-50mg |
4-(4-Chlorophenylcarbamoyl)phenylboronic acid |
874288-02-5 | 97+% | 50mg |
81.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UX976-5g |
4-(4-Chlorophenylcarbamoyl)phenylboronic acid |
874288-02-5 | 97+% | 5g |
2172.0CNY | 2021-08-04 |
4-(4-Chlorophenylcarbamoyl)phenylboronic acid Production Method
Production Method 1
4-(4-Chlorophenylcarbamoyl)phenylboronic acid Raw materials
4-(4-Chlorophenylcarbamoyl)phenylboronic acid Preparation Products
4-(4-Chlorophenylcarbamoyl)phenylboronic acid Suppliers
4-(4-Chlorophenylcarbamoyl)phenylboronic acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-(4-Chlorophenylcarbamoyl)phenylboronic acid
Introduction to 4-(4-Chlorophenylcarbamoyl)phenylboronic Acid (CAS No. 874288-02-5)
4-(4-Chlorophenylcarbamoyl)phenylboronic acid is a sophisticated organic compound characterized by its molecular structure, which includes a boronic acid functional group and a carbamoyl moiety attached to a chlorophenyl ring. This compound, identified by its CAS number 874288-02-5, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and development. The boronic acid component is particularly noteworthy, as it is widely recognized for its role in forming stable complexes with various biological molecules, making it a valuable tool in medicinal chemistry.
The structural features of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid make it an intriguing candidate for further exploration. The presence of the chlorophenyl ring suggests possible interactions with biological targets, while the boronic acid group offers opportunities for conjugation with other pharmacophores. These attributes have positioned this compound as a subject of interest in the design of novel therapeutic agents.
In recent years, there has been a surge in research focused on boronic acid derivatives due to their versatility and efficacy in various biomedical applications. Boronic acids are known for their ability to form reversible covalent bonds with biological molecules, particularly sugars and nucleic acids. This property has been exploited in the development of drugs targeting enzymes such as glycosidases and kinases. The carbamoyl group in 4-(4-Chlorophenylcarbamoyl)phenylboronic acid may also contribute to its interactions with biological systems, potentially enhancing its pharmacological activity.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The ability to selectively bind to specific biological targets is crucial for achieving high efficacy while minimizing side effects. The boronic acid moiety has been successfully incorporated into several FDA-approved drugs, including Herceptin and Prolia, which highlights its therapeutic promise. The structural motif of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid aligns well with this trend, suggesting that it could be a valuable building block for future drug candidates.
Recent studies have also explored the use of boronic acids in the context of drug delivery systems. The reversible nature of boronate esters allows for controlled release mechanisms, which can be particularly beneficial for achieving sustained therapeutic effects. This concept has been investigated in various preclinical models, demonstrating the potential of boronic acid derivatives as delivery vehicles for active pharmaceutical ingredients (APIs). Given these findings, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid could serve as a versatile component in innovative drug delivery strategies.
The synthesis and characterization of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid have been subjects of considerable interest among synthetic chemists. The development of efficient synthetic routes to this compound would facilitate its incorporation into more complex molecular architectures, expanding its utility in pharmaceutical research. Advances in synthetic methodologies have enabled the preparation of increasingly complex boronic acids with tailored properties, opening new avenues for medicinal chemistry innovation.
The chemical properties of this compound also make it a candidate for use in materials science applications beyond pharmaceuticals. Boronic acids are known for their ability to form strong interactions with surfaces and other materials, making them useful in coatings and adhesives. Additionally, their compatibility with various functional groups allows for the creation of hybrid materials with unique properties. These applications underscore the broad utility of compounds like 4-(4-Chlorophenylcarbamoyl)phenylboronic acid.
In conclusion, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid (CAS No. 874288-02-5) represents a promising compound with diverse potential applications in pharmaceuticals and materials science. Its unique structural features, including the boronic acid and carbamoyl groups, make it an attractive candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this one are likely to play an increasingly important role in the discovery and design of novel therapeutic agents.
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